![molecular formula C31H41NO4 B13851659 11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane is a synthetic compound with the molecular formula C31H41NO4 and a molecular weight of 491.66 g/mol . It is an intermediate in the synthesis of Mifepristone, a well-known progesterone receptor antagonist with partial agonist activity. This compound is characterized by its unique structure, which includes a spiro [1,3-dioxolane] moiety.
準備方法
The synthesis of 11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane involves several steps, starting from readily available precursors. The key steps include:
Formation of the spiro [1,3-dioxolane] ring: This is typically achieved through a reaction between a ketone and an ethylene glycol derivative under acidic conditions.
Introduction of the 5-chloro group: This step involves chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Final assembly: The final step involves coupling the intermediate with a dimethylaminophenyl group and a prop-1-ynyl group under basic conditions
化学反応の分析
11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. .
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of Mifepristone and other related compounds.
Biology: The compound is studied for its interactions with various biological targets, including progesterone receptors.
Medicine: As an intermediate in Mifepristone synthesis, it indirectly contributes to medical applications such as contraception and the treatment of certain cancers.
作用機序
The mechanism of action of 11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane is primarily related to its role as an intermediate in Mifepristone synthesis. Mifepristone acts by binding to progesterone receptors, blocking the effects of progesterone, and inducing changes in the endometrium. This leads to the termination of pregnancy and other therapeutic effects.
類似化合物との比較
11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane can be compared with other similar compounds, such as:
Mifepristone: The parent compound, known for its use as an abortifacient and in the treatment of certain cancers.
Ulipristal acetate: Another progesterone receptor modulator used for emergency contraception.
Asoprisnil: A selective progesterone receptor modulator used in the treatment of uterine fibroids.
The uniqueness of 11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane lies in its specific structural features and its role as an intermediate in the synthesis of Mifepristone.
特性
分子式 |
C31H41NO4 |
|---|---|
分子量 |
491.7 g/mol |
IUPAC名 |
(5'S,8'S,11'S,13'S,14'S,17'S)-11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol |
InChI |
InChI=1S/C31H41NO4/c1-5-13-30(34)15-11-25-23-10-14-29(33)20-31(35-17-18-36-31)16-12-26(29)27(23)24(19-28(25,30)2)21-6-8-22(9-7-21)32(3)4/h6-9,23-25,33-34H,10-12,14-20H2,1-4H3/t23-,24-,25-,28-,29-,30-/m0/s1 |
InChIキー |
RIJGHAHZKTWZNK-QDTCMSCBSA-N |
異性体SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@H](C3=C4CCC5(C[C@]4(CC[C@@H]23)O)OCCO5)C6=CC=C(C=C6)N(C)C)C)O |
正規SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC5(CC4(CCC23)O)OCCO5)C6=CC=C(C=C6)N(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




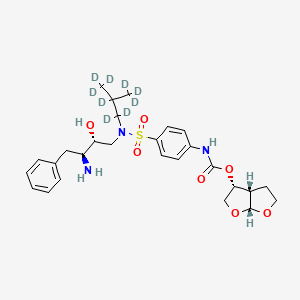
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)
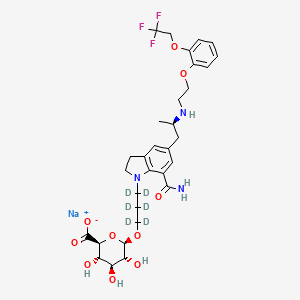

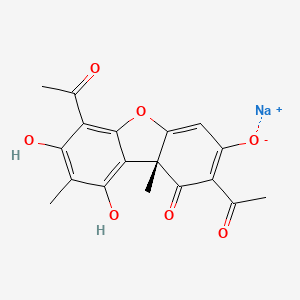
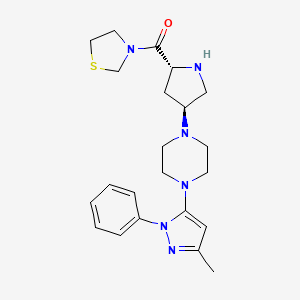
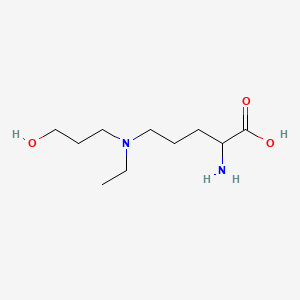
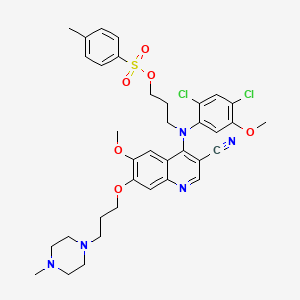

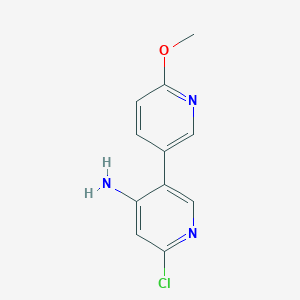
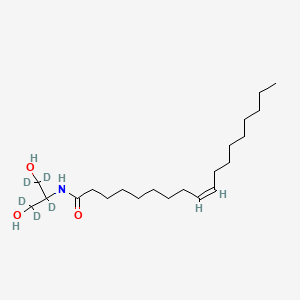
![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)
